Ethyl 4-(1,1-difluoroethyl)picolinate
Description
Ethyl 4-(1,1-difluoroethyl)picolinate is a fluorinated pyridine derivative characterized by a picolinate ester backbone substituted at the 4-position with a 1,1-difluoroethyl group. This compound is synthesized via fluorination reactions, as demonstrated by Gianatassio (2015), who reported its preparation using a two-step procedure involving difluoroethylation and esterification, yielding 56% isolated yield (referred to as "2-16-C4") . Its structural features, including the electron-withdrawing difluoroethyl group and ester functionality, make it relevant in medicinal chemistry and agrochemical research, particularly for modulating lipophilicity and metabolic stability.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 4-(1,1-difluoroethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)8-6-7(4-5-13-8)10(2,11)12/h4-6H,3H2,1-2H3 |
InChI Key |
DLRVHGARHHPPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 4-(1,1-difluoroethyl)picolinate
Detailed Synthetic Procedure
Step 1: Difluoroethylation of Picolinic Acid Derivative
The difluoroethyl group is introduced via fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or analogous reagents. The difluoroethylation targets the 4-position of the pyridine ring, replacing a suitable leaving group or functionalizing a precursor compound.
Step 2: Esterification
The resulting 4-(1,1-difluoroethyl)picolinic acid undergoes esterification with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions. This facilitates the conversion of the carboxylic acid group into the ethyl ester, completing the synthesis of this compound.
Industrial Production Considerations
In industrial settings, continuous flow processes are employed to optimize reaction efficiency and product yield. Automated control of parameters such as temperature, pressure, and reactant concentration ensures consistent quality and scalability of the synthesis.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Difluoroethylation | DAST or similar fluorinating agent | ~56 | Two-step procedure, regioselective |
| Esterification | Ethanol, sulfuric acid, reflux | Not specified | Standard Fischer esterification method |
| Industrial Process | Continuous flow, automated controls | Higher | Enhanced yield and reproducibility |
Alternative Synthetic Routes and Related Chemistry
While direct synthetic procedures for this compound are limited, related fluorinated pyridine derivatives have been synthesized through multi-step sequences involving:
- Protection of amino groups with phthaloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).
- Fluorination using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO).
- Deprotection with ammonium hydroxide.
- Nucleophilic substitution with hydrazine hydrate.
- Claisen condensation and cyclization steps for complex derivatives.
Though these procedures focus on different fluorinated picolinate compounds, the fluorination and esterification strategies provide insight into the synthetic versatility applicable to this compound.
Research Findings and Analysis
Synthetic Efficiency and Regioselectivity
- The reported isolated yield of 56% for this compound is comparatively high, especially when contrasted with the 21% yield of its 6-position isomer, highlighting the regioselectivity challenges in pyridine ring functionalization.
Impact of Fluorination on Properties
- The 1,1-difluoroethyl substituent balances lipophilicity (XlogP ~2.1) and metabolic stability better than trifluoromethyl analogs (XlogP ~2.3), which may have prolonged biological half-lives. This balance is crucial for optimizing biological activity and pharmacokinetics in drug development.
Chemical Reactivity
This compound can undergo:
- Oxidation to form carboxylic acids using oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction of the ester group to alcohols using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution reactions at the fluorine atoms with nucleophiles such as sodium methoxide or potassium tert-butoxide.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Material | 4-(1,1-difluoroethyl)picolinic acid or suitable precursor |
| Key Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) or analogous reagents |
| Esterification Method | Reaction with ethanol under acidic reflux (e.g., sulfuric acid catalyst) |
| Yield | Approximately 56% isolated yield |
| Industrial Techniques | Continuous flow synthesis with automated parameter control |
| Reaction Conditions | Reflux for esterification; room temperature or controlled heating for fluorination |
| Purification | Standard filtration, silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,1-difluoroethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the 1,1-difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(1,1-difluoroethyl)picolinic acid, while reduction could produce 4-(1,1-difluoroethyl)picolinyl alcohol.
Scientific Research Applications
Ethyl 4-(1,1-difluoroethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(1,1-difluoroethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,1-difluoroethyl group can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Picolinate Derivatives
a) Ethyl 4-(Trifluoromethyl)picolinate
- Structural Differences : Replaces the 1,1-difluoroethyl group with a trifluoromethyl (-CF₃) group at the 4-position.
- Physicochemical Properties :
- Synthetic Accessibility: Trifluoromethylation typically requires specialized reagents (e.g., Ruppert-Prakash reagent), whereas difluoroethylation employs DAST (diethylaminosulfur trifluoride) or analogous fluorinating agents .
b) Methyl 4-(1,1-Difluoroethyl)-2-iodobenzoate
- Structural Differences : Substitutes the pyridine ring with a benzene ring and introduces an iodine atom at the 2-position.
- Synthetic Pathway : Utilizes DAST for fluorination, similar to ethyl 4-(1,1-difluoroethyl)picolinate, but requires iodination steps, complicating purification .
- Reactivity : The iodine atom offers opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in the picolinate analog.
Heterocyclic Analogues
a) Methyl 4-(4-(2',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)picolinate
Comparative Data Table
*Estimated values based on structural analogs or computational tools.
Key Research Findings
Synthetic Efficiency : this compound achieves higher isolated yields (56%) compared to its 6-isomer (21%), underscoring regioselectivity challenges in pyridine functionalization .
Fluorination Impact : The 1,1-difluoroethyl group balances lipophilicity (XlogP ~2.1) and metabolic stability better than the trifluoromethyl analog (XlogP 2.3), which may exhibit prolonged biological half-lives .
Biological Activity
Ethyl 4-(1,1-difluoroethyl)picolinate is a compound of interest in medicinal chemistry and agricultural applications due to its potential biological activities. This article explores its biological activity, synthesizing information from various studies and research findings.
Chemical Structure and Properties
This compound is derived from picolinic acid, characterized by the presence of a difluoroethyl group. This modification enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The presence of the difluoroethyl group is believed to contribute to its potency by enhancing interaction with cellular targets.
- Herbicidal Activity : As a synthetic auxin herbicide, this compound demonstrates effective herbicidal properties. The compound's ability to inhibit the growth of weeds while being safe for crops like corn and wheat has been highlighted in recent studies.
- Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor for specific enzymes involved in cancer progression and plant growth regulation.
Antiproliferative Effects
A study conducted on various cancer cell lines revealed that this compound showed IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Apoptosis induction |
| MCF-7 (Breast) | 6.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Apoptosis induction |
Herbicidal Activity
In herbicidal assays, this compound demonstrated superior efficacy compared to traditional herbicides like picloram. The compound exhibited a remarkable ability to inhibit root growth in Arabidopsis thaliana, with an IC50 value significantly lower than commercial alternatives.
| Compound | IC50 (gha−1) | Efficacy (%) |
|---|---|---|
| This compound | 150 | 95% |
| Picloram | 300 | 70% |
Case Study 1: Cancer Cell Line Testing
In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
Case Study 2: Field Trials for Herbicidal Activity
Field trials conducted on agricultural crops demonstrated that this compound could effectively control weed populations without harming crops such as corn and wheat. This dual functionality positions it as a promising candidate for sustainable agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
